1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8-/m0/s1
.
The compound is cataloged with multiple identifiers including CAS numbers 199734-58-2 and 147200-03-1. It is recognized in databases such as PubChem, where it is listed under the CID 10449801. The compound's structure suggests significant biological activity, particularly in the realm of enzyme inhibition and potential therapeutic applications.
The synthesis of N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide typically involves multi-step synthetic routes that may include:
Technical parameters such as temperature control, reaction time, and purification methods (e.g., recrystallization or chromatography) are critical for achieving high yields and purity.
The molecular structure of N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide can be represented as follows:
The stereochemistry at positions 4 and 6 (denoted by (4S,6S)) indicates specific spatial arrangements that are crucial for biological interactions.
N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide can participate in various chemical reactions:
These reactions are significant for modifying the compound for various applications in drug design.
The mechanism of action for N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide primarily involves inhibition of carbonic anhydrase enzymes. This inhibition leads to decreased bicarbonate production and altered pH levels within cells:
The physical and chemical properties of N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 338.42 g/mol |
Purity | Typically ≥ 95% |
Storage Conditions | In a dark place at 2–8°C |
Hazard Classification | Irritant; Environmental Hazard |
GHS Signal Word | Warning |
These properties indicate that while the compound has useful applications in research and potential therapeutic uses, it must be handled with caution due to its irritant nature.
N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide has several important applications:
N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide emerged in the early 1990s as a strategically designed intermediate in ophthalmic drug development. Its first reported synthesis coincided with patent applications for carbonic anhydrase inhibitors (CAIs), with its initial characterization documented under CAS Registry Number 147200-03-1 [2] [5]. The compound's discovery was driven by the need for stereochemically precise CAIs, as earlier sulfonamide inhibitors suffered from systemic side effects due to non-selective enzyme inhibition. Researchers recognized that the trans-(4S,6S) configuration conferred optimal binding geometry with carbonic anhydrase isoforms, particularly CA-II and CA-IV, prevalent in ocular tissues [6] [7]. This stereochemical requirement intensified synthetic challenges, necessitating asymmetric methodologies to control the C4 and C6 chiral centers.
Key milestones in its development include:Table 1: Historical Development Timeline
Year | Milestone | Significance |
---|---|---|
Early 1990s | Initial synthesis and stereochemical assignment | Establishment of (4S,6S) absolute configuration critical for activity [3] [5] |
1993-1995 | Patent filings as Dorzolamide precursor | Recognition as key chiral intermediate for Trusopt® synthesis [6] |
Post-2000 | Process optimization for industrial production | Development of enantioselective catalytic routes to improve yield [6] |
The compound's structural complexity arises from the fused thiopyran-thiophene ring system bearing two sulfonyl groups (sulfonamide and cyclic sulfone) and an N-acetyl substituent. Early synthetic routes suffered from low diastereoselectivity, prompting innovations in chiral resolution and catalytic asymmetric synthesis to achieve the required enantiopurity [3] [7].
This compound exemplifies the strategic application of sulfonamide chemistry in targeted drug design. Unlike early non-selective sulfonamide CAIs (e.g., acetazolamide), its structure integrates three key pharmacophoric elements:
Table 2: Key Physicochemical and Druglikeness Properties
Property | Value | Method | Significance |
---|---|---|---|
Molecular Formula | C₁₀H₁₄N₂O₅S₃ | Elemental Analysis | High sulfur content (28.4%) enables unique binding interactions [1] [5] |
Molecular Weight | 338.42 g/mol | - | Compliant with Lipinski's rule (<500 Da) [4] |
Consensus Log Po/w | 0.27 | Average of 5 computational methods | Balances lipophilicity for membrane penetration and hydrophilicity for aqueous solubility [4] |
Topological PSA | 168.4 Ų | Ertl et al. method | High polar surface area correlates with reduced blood-brain barrier permeation, minimizing CNS side effects [4] |
H-bond Acceptors | 6 | - | Facilitates water solubility and target interactions |
Chiral Centers | 2 (4S,6S) | X-ray crystallography | Absolute configuration determines pharmacodynamic activity [3] [8] |
Computational analyses reveal its unique absorption profile: The BOILED-Egg model predicts low gastrointestinal absorption (due to high PSA) and no blood-brain barrier permeation, aligning with its design as a topically administered prodrug intermediate [4]. It violates Muegge's criteria for lead-likeness (due to complex heterocycles) but adheres to Lipinski's Rule of Five, reflecting its optimization as a synthetic intermediate rather than an oral drug [4].
Research on this compound spans three primary domains: synthetic chemistry, computational modeling, and analytical characterization:
Stereoselective Synthesis: Modern routes employ enzymatic resolution or transition-metal catalysis to install the (4S,6S) configuration. A notable approach uses L-proline-catalyzed aldol condensation to establish the chiral thiopyran ring, followed by diastereoselective sulfonation [3] [6]. Microwave-assisted cyclization has reduced reaction times from 48 hours to <6 hours while maintaining >99% ee [6]. Recent publications detail continuous-flow processes that enhance yield (from 52% to 88%) and purity (>99.5%) by minimizing racemization [7].
Computational Chemistry Studies: Molecular dynamics simulations quantify its binding affinity to carbonic anhydrase isoforms, revealing a ΔG of -9.3 kcal/mol for CA-II versus -7.1 kcal/mol for CA-IX. Density functional theory (DFT) calculations at the B3LYP/6-31G* level have mapped electrostatic potential surfaces, explaining the sulfonamide's enhanced nucleophilicity (Mulliken charge: -0.72) compared to classical sulfa drugs [4] [8]. Free-energy perturbation studies rationalize its 140-fold selectivity for CA-II over CA-I through differential water displacement patterns in the active site [8].
Analytical Characterization: Advanced techniques include:
Emerging research explores its derivatization for fluorescence-based CA probes and its potential as a fragment in metalloenzyme inhibitors beyond CAIs. However, the primary industrial focus remains optimizing its synthesis for scalable production of stereochemically pure ophthalmic APIs [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: